molecular formula C11H7BrFNO2 B2808590 Methyl 6-bromo-8-fluoro-quinoline-3-carboxylate CAS No. 2306278-42-0

Methyl 6-bromo-8-fluoro-quinoline-3-carboxylate

Cat. No. B2808590
CAS RN: 2306278-42-0
M. Wt: 284.084
InChI Key: QUZCBYABJIIIGQ-UHFFFAOYSA-N
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Description

“Methyl 6-bromo-8-fluoro-quinoline-3-carboxylate” is a chemical compound with the CAS Number: 2306278-42-0 and a linear formula of C11H7BrFNO2 . It has a molecular weight of 284.08 . The compound is light-green to brown in solid form .


Molecular Structure Analysis

The InChI code for “Methyl 6-bromo-8-fluoro-quinoline-3-carboxylate” is 1S/C11H7BrFNO2/c1-16-11(15)7-2-6-3-8(12)4-9(13)10(6)14-5-7/h2-5H,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.

Scientific Research Applications

Synthesis of Quinoline Derivatives

An innovative method involves the rhodium-catalyzed oxidative [5+1] annulation of 2-vinylanilines with α-diazocarbonyl compounds, producing quinoline-2-carboxylate derivatives with a variety of functional groups, including methyl, fluoro, and bromo substituents. This technique is highlighted for its potential applications in the pharmaceutical industry due to the structural diversity and functional tolerance of the synthesized compounds (Wang et al., 2018).

Antibacterial and Antimycobacterial Properties

Several studies have focused on the synthesis of quinoline derivatives for their antimicrobial properties. Novel quinolone derivatives have been synthesized and evaluated for their antimycobacterial activities, with some compounds showing promising in vitro and in vivo activity against Mycobacterium tuberculosis, including drug-resistant strains (Dinakaran et al., 2008). Additionally, quinoline derivatives have been identified for their antibacterial activity, underscoring the potential of these compounds in developing new antibacterial agents (Kumar et al., 2014).

Applications in Agrochemical Research

Research has also been conducted on the synthesis of 2,4-bis(fluoroalkyl)quinoline-3-carboxylates, providing a scalable and efficient approach to producing quinoline derivatives substituted with fluorinated groups. These compounds serve as pivotal intermediates for post-functionalization reactions, showcasing their potential as ingredients for agrochemical research (Aribi et al., 2018).

Antitumor and Antiproliferative Activities

The antitumor and antiproliferative activities of quinoline derivatives have been a subject of significant interest. Synthesis and evaluation of new quinoline derivatives have demonstrated their potential against various tumor cell lines, indicating the importance of quinoline structures in the development of novel antitumor agents (El-Agrody et al., 2012).

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

methyl 6-bromo-8-fluoroquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrFNO2/c1-16-11(15)7-2-6-3-8(12)4-9(13)10(6)14-5-7/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUZCBYABJIIIGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC(=CC(=C2N=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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